ethyl 4-[({(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate is a complex organic compound that features a thiazolidinone ring, an indole moiety, and a benzoate ester. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling Reactions: The thiazolidinone and indole intermediates can be coupled using peptide coupling reagents like EDCI or DCC.
Esterification: The final step involves esterification to form the ethyl benzoate ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the indole moiety.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, compounds with similar structures are often explored for their therapeutic potential in treating diseases like cancer, infections, and inflammatory conditions.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it modulates a receptor, it could either activate or inhibit the receptor’s signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Indole Derivatives: Often investigated for their anticancer activities.
Benzoate Esters: Commonly used in various pharmaceutical applications.
Uniqueness
What sets ethyl 4-[({(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate apart is its unique combination of these three functional groups, which could confer a distinct set of biological activities and chemical reactivity.
Properties
Molecular Formula |
C29H22FN3O5S2 |
---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[(3Z)-3-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H22FN3O5S2/c1-2-38-28(37)18-9-13-20(14-10-18)31-23(34)16-32-22-6-4-3-5-21(22)24(26(32)35)25-27(36)33(29(39)40-25)15-17-7-11-19(30)12-8-17/h3-14H,2,15-16H2,1H3,(H,31,34)/b25-24- |
InChI Key |
JJJUNVDESQGRTI-IZHYLOQSSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)/C2=O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)C2=O |
Origin of Product |
United States |
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